molecular formula C13H8N2OSe B11507986 2,1,3-Benzoselenadiazol-5-yl(phenyl)methanone

2,1,3-Benzoselenadiazol-5-yl(phenyl)methanone

Cat. No.: B11507986
M. Wt: 287.19 g/mol
InChI Key: RQTVFTLQGUCIGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-2,1,3-BENZOSELENADIAZOLE typically involves the reaction of 2,1,3-benzoselenadiazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

The process may include additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-2,1,3-BENZOSELENADIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-BENZOYL-2,1,3-BENZOSELENADIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BENZOYL-2,1,3-BENZOSELENADIAZOLE is unique due to the presence of both benzoyl and selenadiazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H8N2OSe

Molecular Weight

287.19 g/mol

IUPAC Name

2,1,3-benzoselenadiazol-5-yl(phenyl)methanone

InChI

InChI=1S/C13H8N2OSe/c16-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)15-17-14-11/h1-8H

InChI Key

RQTVFTLQGUCIGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=N[Se]N=C3C=C2

Origin of Product

United States

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